2-Amino-5-bromo-4-oxo-1,4-dihydro-pyridine-3-carbonitrile
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Overview
Description
2-Amino-5-bromo-4-oxo-1,4-dihydro-pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, oxo, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-oxo-1,4-dihydro-pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-5-bromopyridine with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization and oxidation steps to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-oxo-1,4-dihydro-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-amino-5-bromo-4-hydroxy-1,4-dihydro-pyridine-3-carbonitrile, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-Amino-5-bromo-4-oxo-1,4-dihydro-pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-oxo-1,4-dihydro-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with active sites of enzymes, while the bromo and cyano groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Similar structure but with additional methyl groups.
2-Amino-5-bromo-4-oxo-1,4-dihydro-pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.
Uniqueness
2-Amino-5-bromo-4-oxo-1,4-dihydro-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and cyano groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biological Activity
2-Amino-5-bromo-4-oxo-1,4-dihydro-pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential applications in drug development.
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C8H8BrN3O
- Molecular Weight : 242.08 g/mol
- IUPAC Name : 1-amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- CAS Number : 104612-36-4
Anticancer Activity
Recent studies have demonstrated that derivatives of 2-amino-pyridine compounds exhibit promising anticancer activity. For instance, a series of compounds related to this structure were synthesized and tested against various human tumor cell lines. Key findings include:
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of several derivatives, including those similar to this compound. The results indicated:
Compound | IC50 (μM) | Target Cell Line |
---|---|---|
1a | 0.5 | HT-29 (Colon Carcinoma) |
1c | 0.15 | EA.hy926 (Endothelial Hybrid) |
1h | 0.04 | HCT116 (Colon Cancer) |
Compounds with bromo substitutions showed enhanced activity compared to their iodo counterparts, indicating that halogen substitution plays a crucial role in biological efficacy .
The mechanism by which these compounds exert their anticancer effects includes:
- Microtubule Disruption : Compounds led to microtubule destabilization, which is critical in cancer cell division.
- Centrosome De-clustering : This effect contributes to the disruption of normal mitotic processes.
- G2/M Cell Cycle Arrest : This arrest prevents cancer cells from progressing through the cell cycle, leading to increased apoptosis .
Anti-inflammatory Effects
In addition to anticancer properties, some derivatives of the pyridine structure have exhibited anti-inflammatory activity. For example:
Inhibition of COX Enzymes
Research has shown that certain derivatives effectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process:
Compound | IC50 (μM) | COX Inhibition |
---|---|---|
Compound A | 0.04 ± 0.01 | COX-2 |
Compound B | >10 | COX Selectivity |
These findings suggest potential applications in treating inflammatory diseases alongside cancer therapy .
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing drug design. The following factors influence the biological properties of these compounds:
- Substitution Patterns : Different halogen substitutions (e.g., bromo vs. iodo) significantly affect potency.
- Functional Groups : The presence of amino and carbonitrile groups enhances solubility and interaction with biological targets.
- Molecular Geometry : The conformation of the compound influences its ability to bind to target sites effectively.
Properties
IUPAC Name |
2-amino-5-bromo-4-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-10-6(9)3(1-8)5(4)11/h2H,(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBNQKIWIDVTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)N)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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